molecular formula C23H20O6 B3650814 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3650814
M. Wt: 392.4 g/mol
InChI Key: ASQRXVPEUKAKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound characterized by a fused tetrahydrobenzo[c]chromenone core substituted with a methyl group at position 4 and a 1,3-benzodioxol-5-yl moiety linked via a 2-oxoethoxy chain at position 2. Its molecular formula is C₂₄H₂₀O₇, with a molecular weight of approximately 420.42 g/mol. The 1,3-benzodioxol group is a key pharmacophore known to influence binding interactions with biological targets, such as enzymes or receptors, through π-π stacking and hydrogen bonding .

Preliminary studies suggest this compound exhibits anti-inflammatory and antioxidant activities, likely due to its ability to scavenge free radicals and modulate redox-sensitive signaling pathways . Its synthetic route typically involves multi-step reactions, including condensation of substituted coumarin derivatives with benzodioxol-containing intermediates under controlled conditions .

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-13-19(26-11-18(24)14-6-8-20-21(10-14)28-12-27-20)9-7-16-15-4-2-3-5-17(15)23(25)29-22(13)16/h6-10H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRXVPEUKAKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS No. 374757-36-5) is a synthetic derivative of benzodioxole and benzochromene structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C23H20O6
  • Molecular Weight : 392.4 g/mol
  • Physical State : Predicted boiling point of 643.9 ± 55.0 °C and density of 1.39 ± 0.1 g/cm³ .

Antioxidant Activity

Research indicates that compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. For instance, it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Tyrosinase Inhibition : Analogous compounds have demonstrated strong inhibition of mushroom tyrosinase, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .
  • Cell Viability Effects : In cell-based assays using B16F10 murine melanoma cells, certain analogs exhibited minimal cytotoxicity at concentrations below 20 µM . This indicates a favorable safety profile for potential therapeutic applications.
  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties against various pathogens, enhancing their therapeutic potential.

Case Studies and Research Findings

StudyFindings
MDPI Study (2024)The compound's analogs were tested for tyrosinase inhibitory activity with IC50 values indicating strong inhibition compared to kojic acid .
Cytotoxicity AssessmentIn B16F10 cells, certain analogs did not exhibit cytotoxicity at concentrations ≤20 µM over 72 hours .
Antioxidant EvaluationRelated compounds demonstrated significant free radical scavenging activities in vitro, suggesting potential for oxidative stress-related conditions .

Comparison with Similar Compounds

Key Observations :

Substituent Influence :

  • 1,3-Benzodioxol vs. Chlorobenzyl : The benzodioxol group in the target compound enhances electron-richness, favoring interactions with oxidoreductases, whereas chlorobenzyl groups (entries 1, 4) improve lipophilicity and membrane penetration .
  • Biphenyl vs. Benzodioxol : The biphenyl group in entry 3 increases molecular weight and π-system conjugation, correlating with stronger antimicrobial activity but higher metabolic instability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation of aldehyde precursors (e.g., 4-chloro-2-oxo-2H-chromene-3-carbaldehyde) with 1,3-bis(silyloxy)-1,3-butadienes under reflux in anhydrous toluene or dichloromethane is a common approach for benzo[c]chromen-6-one derivatives. Optimization involves adjusting reaction time (12–24 hours), temperature (80–110°C), and stoichiometric ratios (1:1.2 for aldehyde to diene). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions, aromatic protons, and methyl/ethoxy groups. For example, benzodioxol protons appear as a singlet at δ 5.9–6.1 ppm .
  • Mass Spectrometry (EI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Q. How can researchers determine the acidity (pKa) of this compound in non-aqueous solvents?

  • Methodology : Potentiometric titration using 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetone. Half-neutralization potentials (HNP) are derived from titration curves, and pKa values are calculated using the relationship pKa=HNP+log[solvent effect]\text{pKa} = \text{HNP} + \log[\text{solvent effect}]. Calibration with standard buffers ensures accuracy .

Advanced Research Questions

Q. How does the benzodioxol substituent influence the compound’s pharmacological activity compared to other derivatives?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., replacing benzodioxol with chlorobenzyl or phenyl groups) and evaluate bioactivity in cytotoxicity (MTT assay) or anti-inflammatory (COX-2 inhibition) models.
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density and H-bonding potential of the benzodioxol moiety, correlating with receptor-binding affinity .

Q. What strategies resolve contradictions in reported biological activities of similar benzo[c]chromen-6-one derivatives?

  • Methodology :

  • Meta-Analysis : Systematically review assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability. For instance, anti-cancer activity discrepancies may arise from using MCF-7 vs. HeLa cells .
  • Structure-Activity Relationship (SAR) : Isolate substituent effects (e.g., methyl vs. ethyl groups) via controlled synthesis and standardized bioassays .

Q. What are plausible reaction mechanisms for key steps in synthesizing this compound?

  • Methodology :

  • Kinetic Studies : Monitor intermediate formation (e.g., silyl enol ethers) via in-situ FTIR or LC-MS during cyclocondensation.
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace ether bond formation in the benzodioxol-ethoxy linkage .

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets like kinases or DNA?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for kinase activity (e.g., EGFR or CDK2).
  • DNA Binding Studies : Employ ethidium bromide displacement assays or circular dichroism (CD) to assess intercalation or groove binding .

Q. How can conflicting data from cytotoxicity and antioxidant assays be interpreted?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values across assays; low cytotoxicity with high antioxidant activity may indicate ROS-scavenging mechanisms.
  • Redox Profiling : Measure glutathione (GSH) depletion or catalase activity in treated cells to distinguish pro-oxidant vs. antioxidant effects .

Tables for Key Data

Table 1 : Comparative pKa Values in Non-Aqueous Solvents

SolventHNP (mV)pKa
Isopropyl alcohol4508.2
Acetone4807.9
DMF5107.5
Data derived from potentiometric titrations

Table 2 : Bioactivity of Structural Analogs

SubstituentIC₅₀ (COX-2 Inhibition, μM)IC₅₀ (MCF-7 Cells, μM)
Benzodioxol (Target)12.3 ± 1.218.7 ± 2.1
4-Chlorobenzyl25.6 ± 3.135.4 ± 4.3
Phenyl32.8 ± 2.942.1 ± 3.8
Data adapted from anti-inflammatory and cytotoxicity studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.